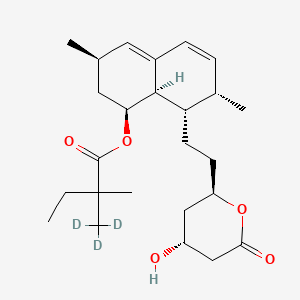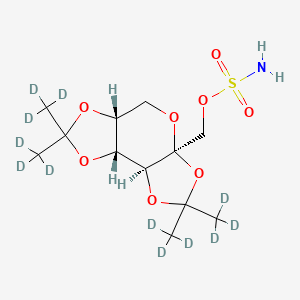
rac Normetanephrine-d3 Hydrochloride
Vue d'ensemble
Description
rac Normetanephrine-d3 Hydrochloride, also known as (±)-Normetanephrine-D3 hydrochloride, is a deuterated compound of Normetanephrine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H10D3NO3·HCl and a molecular weight of 222.68 .
Applications De Recherche Scientifique
rac Normetanephrine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Normetanephrine levels.
Biology: Employed in metabolic studies to trace the biochemical pathways of catecholamines.
Medicine: Utilized in clinical research to study the metabolism and excretion of Normetanephrine in the human body.
Industry: Applied in the development of diagnostic assays and pharmaceutical research
Safety and Hazards
Mécanisme D'action
Rac Normetanephrine-d3 Hydrochloride, also known as Normetanephrine-d3 HCl, is a deuterated compound of Normetanephrine Hydrochloride . It is a metabolite of Epinephrine , and its mechanism of action involves several steps and processes.
Target of Action
The primary target of Normetanephrine-d3 HCl is the catecholamine receptors within the brain . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s fight-or-flight response.
Mode of Action
Normetanephrine-d3 HCl interacts with its targets by binding to the catecholamine receptors. This binding event triggers the release of catecholamines, which then exert their effects on the sympathetic nervous system .
Biochemical Pathways
The affected biochemical pathway is the catecholamine pathway. The binding of Normetanephrine-d3 HCl to the catecholamine receptors triggers the release of catecholamines. These catecholamines then interact with various components of the sympathetic nervous system, leading to a diverse array of physiological responses .
Pharmacokinetics
It is known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of rac Normetanephrine-d3 Hydrochloride involves the incorporation of deuterium into the Normetanephrine moleculeThe reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
rac Normetanephrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
rac Normetanephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in research applications. Similar compounds include:
Normetanephrine Hydrochloride: The non-deuterated form used in similar research applications.
Metanephrine Hydrochloride: Another catecholamine metabolite used in clinical and biochemical studies.
Epinephrine Hydrochloride: A related compound with similar biochemical properties but different physiological effects
Propriétés
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-IJJJTAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858223 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085333-97-6 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)




